molecular formula C25H33NO4 B15062241 ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Cat. No.: B15062241
M. Wt: 411.5 g/mol
InChI Key: LMTIKWPJTDSUPT-YSYXNDDBSA-N
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Description

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is a chiral intermediate in the synthesis of sacubitril derivatives, which are explored for antimicrobial and cardiovascular applications . Its structure features:

  • A biphenyl-4-yl group, providing hydrophobic interactions.
  • A tert-butoxycarbonyl (Boc) -protected amino group at the 4S position, enhancing stability during synthesis.
  • An ethyl ester moiety, which may act as a prodrug element to improve bioavailability.
  • A 2-methylpentanoate backbone with defined (4S) stereochemistry, critical for target binding and activity.

The compound is synthesized via a multi-step route involving Boc protection, esterification, and coupling reactions (yields: 94% for key intermediates) .

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18?,22-/m0/s1

InChI Key

LMTIKWPJTDSUPT-YSYXNDDBSA-N

Isomeric SMILES

CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of biphenyl ketones or quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Biphenyl ketones or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active amine.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate involves the cleavage of the Boc group under physiological conditions, releasing the active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl group may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous derivatives:

Compound Name CAS Number Molecular Formula Key Features Biological/Industrial Role References
Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate Not explicitly listed C24H31NO4 Ethyl ester, Boc-protected amino, (4S) configuration Intermediate in antimicrobial sacubitril derivatives
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid 1012341-50-2 C23H29NO4 Carboxylic acid form, (2R,4S) stereochemistry Precursor for anticancer and antiviral drugs
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride 149690-12-0 C21H26ClNO2 Unprotected amino group, hydrochloride salt Pharmaceutical intermediate with improved solubility
(R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid 1012341-48-8 C23H26NO4 Conjugated double bond (C2), carboxylic acid Altered backbone rigidity; potential impact on target binding
(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride 752174-62-2 C21H26ClNO2 (4R) stereochemistry, hydrochloride salt Stereochemical variant with distinct pharmacokinetics

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